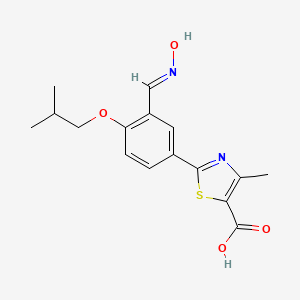

Febuxostat impurity 7

Vue d'ensemble

Description

L’impureté 7 du fébuxostat est un composé chimique souvent rencontré comme sous-produit ou impureté lors de la synthèse du fébuxostat, un médicament utilisé pour traiter l’hyperuricémie et la goutte chronique. Le nom chimique de l’impureté 7 du fébuxostat est acide (E)-2-(3-((hydroxyimino)méthyl)-4-isobutoxyphényl)-4-méthylthiazole-5-carboxylique . Ce composé est important dans l’industrie pharmaceutique car il est essentiel d’identifier et de contrôler les impuretés pour garantir la sécurité et l’efficacité du produit pharmaceutique final.

Applications De Recherche Scientifique

Febuxostat impurity 7 has several scientific research applications, including:

Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for the quantification of impurities in febuxostat formulations.

Pharmacokinetic Studies: Research on the pharmacokinetics of this compound helps in understanding its absorption, distribution, metabolism, and excretion in the body.

Toxicological Studies: Toxicological evaluations are conducted to assess the safety profile of this compound and its potential impact on human health.

Chemical Synthesis: It serves as a model compound in the study of synthetic routes and reaction mechanisms involving thiazole derivatives.

Mécanisme D'action

Le mécanisme d’action de l’impureté 7 du fébuxostat n’est pas bien documenté, car elle est principalement considérée comme une impureté plutôt que comme un ingrédient pharmaceutique actif. Sa similitude structurale avec le fébuxostat suggère qu’elle peut interagir avec des cibles moléculaires similaires, telles que la xanthine oxydase. Le fébuxostat agit en inhibant sélectivement la xanthine oxydase, une enzyme responsable de la conversion de l’hypoxanthine en xanthine et de la xanthine en acide urique . Cette inhibition réduit la production d’acide urique, abaissant ainsi les taux d’acide urique sérique .

Safety and Hazards

When handling Febuxostat Impurity 7, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Febuxostat Impurity 7, like Febuxostat, is likely to interact with xanthine oxidase, an enzyme involved in purine metabolism . By inhibiting this enzyme, it reduces the production of uric acid, a byproduct of purine metabolism . This interaction is non-competitive, meaning it does not compete with the substrate for the active site of the enzyme .

Cellular Effects

Given its similarity to Febuxostat, it may influence cell function by reducing uric acid levels, which can alleviate the symptoms of gout and hyperuricemia . High uric acid levels can lead to the formation of crystals in joints and tissues, causing inflammation and pain .

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of Febuxostat. It inhibits xanthine oxidase by non-competitively blocking the molybdenum pterin center, which is the active site of the enzyme . This inhibition reduces the conversion of hypoxanthine and xanthine to uric acid, thereby lowering uric acid levels .

Temporal Effects in Laboratory Settings

Febuxostat has been shown to significantly decrease serum and urinary uric acid concentrations over time

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. Studies on Febuxostat have shown that it effectively reduces serum uric acid levels in a dose-dependent manner .

Metabolic Pathways

This compound is likely metabolized in a similar manner to Febuxostat. Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

Transport and Distribution

Febuxostat is rapidly absorbed after oral administration, with a median time to reach maximum plasma concentration of 0.5–1.3 hours .

Méthodes De Préparation

La synthèse de l’impureté 7 du fébuxostat implique plusieurs étapes, en commençant par les précurseurs appropriés. Une voie de synthèse courante comprend la réaction du 4-isobutoxybenzaldéhyde avec l’hydroxylamine pour former l’oxime correspondante. Cet intermédiaire est ensuite soumis à une réaction de cyclisation avec l’acide 2-méthyl-4-thiazolecarboxylique dans des conditions spécifiques pour obtenir l’impureté 7 du fébuxostat . Les conditions réactionnelles impliquent généralement l’utilisation de solvants tels que le diméthylformamide ou le diméthylsulfoxyde et peuvent nécessiter un chauffage pour faciliter le processus de cyclisation.

En production industrielle, la synthèse de l’impureté 7 du fébuxostat est soigneusement surveillée pour minimiser sa formation. Cela est réalisé grâce à des conditions réactionnelles optimisées et des techniques de purification telles que la recristallisation et la chromatographie pour séparer l’impureté du produit souhaité .

Analyse Des Réactions Chimiques

L’impureté 7 du fébuxostat peut subir diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l’aide de réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, entraînant la réduction du groupe oxime en amine.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle aromatique ou de la partie thiazole, selon les réactifs et les conditions utilisés. Les réactifs courants comprennent les halogènes et les nucléophiles tels que les amines ou les thiols.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des amines .

Applications de la recherche scientifique

L’impureté 7 du fébuxostat a plusieurs applications de recherche scientifique, notamment :

Développement de méthodes analytiques : Elle est utilisée comme étalon de référence dans le développement et la validation de méthodes analytiques pour la quantification des impuretés dans les formulations de fébuxostat.

Études pharmacocinétiques : La recherche sur la pharmacocinétique de l’impureté 7 du fébuxostat contribue à comprendre son absorption, sa distribution, son métabolisme et son excrétion dans l’organisme.

Études toxicologiques : Des évaluations toxicologiques sont réalisées pour évaluer le profil de sécurité de l’impureté 7 du fébuxostat et son impact potentiel sur la santé humaine.

Synthèse chimique : Elle sert de composé modèle dans l’étude des voies de synthèse et des mécanismes réactionnels impliquant des dérivés du thiazole.

Comparaison Avec Des Composés Similaires

L’impureté 7 du fébuxostat peut être comparée à d’autres impuretés et composés apparentés dans la synthèse du fébuxostat. Parmi les composés similaires, citons :

Impureté 1 du fébuxostat : Une autre impureté formée lors de la synthèse du fébuxostat, avec une structure chimique et des propriétés différentes.

Impureté 2 du fébuxostat : Un sous-produit qui peut provenir de voies de synthèse ou de conditions réactionnelles alternatives.

Le caractère unique de l’impureté 7 du fébuxostat réside dans sa structure chimique spécifique, qui comprend un groupe oxime et un cycle thiazole. Cette structure influence sa réactivité et les types de réactions qu’elle peut subir .

Propriétés

IUPAC Name |

2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-9(2)8-22-13-5-4-11(6-12(13)7-17-21)15-18-10(3)14(23-15)16(19)20/h4-7,9,21H,8H2,1-3H3,(H,19,20)/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMGIABSBHFMNF-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350352-70-3 | |

| Record name | 2-(3-((Hydroxyimino)methyl)-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350352703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-((HYDROXYIMINO)METHYL)-4-(2-METHYLPROPOXY)PHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TD8E5Y9AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

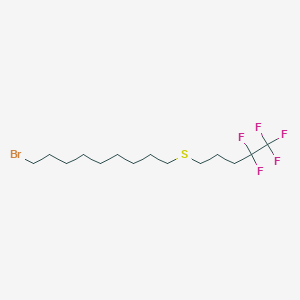

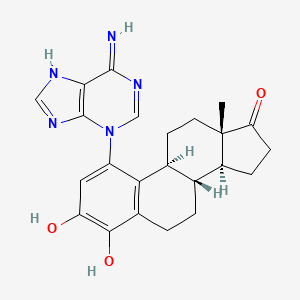

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.